8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one
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Overview
Description
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is a chemical compound known for its unique spiro structure The spiro[45]decan framework is a bicyclic system where two rings are connected through a single carbon atom, creating a rigid and stable structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable spiro[4.5]decanone derivative, followed by alkylation and other functional group modifications. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or modifying protein structures.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: A simpler analog without the bromine and alkyl substituents.
1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene: A related compound with a different substitution pattern.
Uniqueness
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
62994-43-8 |
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Molecular Formula |
C15H25BrO |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
8-bromo-1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-one |
InChI |
InChI=1S/C15H25BrO/c1-10(2)12-6-5-11(3)15(12)8-7-14(4,16)13(17)9-15/h10-12H,5-9H2,1-4H3 |
InChI Key |
NCHPIYFODUOTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C12CCC(C(=O)C2)(C)Br)C(C)C |
Origin of Product |
United States |
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